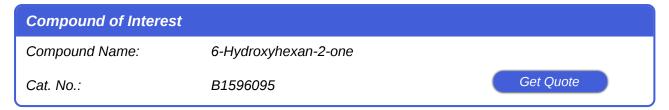


# Thermodynamic Properties of 6-hydroxyhexan-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**6-hydroxyhexan-2-one** (CAS No: 21856-89-3, Molecular Formula: C<sub>6</sub>H<sub>12</sub>O<sub>2</sub>) is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1][2][3] Its structure allows for unique chemical reactivity and potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and fragrance compounds.[1] A thorough understanding of its thermodynamic properties is crucial for process design, reaction engineering, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available physical properties and a computational estimation of its core thermodynamic properties in the absence of extensive experimental data.

# **Physicochemical and Computed Properties**

While experimental thermodynamic data for **6-hydroxyhexan-2-one** is scarce in publicly available literature, some fundamental physical and computed properties have been reported. These are summarized in Table 1.

Table 1: Physicochemical and Computed Properties of 6-hydroxyhexan-2-one



Property	Value	Source(s)
Molecular Weight	116.16 g/mol	[1][2][4]
Boiling Point	227.9 °C at 760 mmHg	[1][5]
Density	0.95 g/cm <sup>3</sup>	[1][5]
Flash Point	92.2 °C	[1]
Vapor Pressure	0.0147 mmHg at 25°C	[1][6]
Refractive Index	1.427	[1]
logP (Octanol/Water Partition Coefficient)	0.738 (Computed)	[1][6]
Polar Surface Area (PSA)	37.3 Ų	[4]

## **Estimated Thermodynamic Properties**

Due to the lack of experimental data, core thermodynamic properties have been estimated using established group contribution methods: the Joback method and the Benson group increment theory. These methods predict thermodynamic properties based on the summation of contributions from the molecule's constituent functional groups.[6][7][8]

The functional group decomposition of **6-hydroxyhexan-2-one** for these methods is as follows:

- One methyl group (-CH<sub>3</sub>)
- Three methylene groups (-CH2-)
- One ketone group (>C=O)
- One primary alcohol group (-OH)

The estimated values for the ideal gas phase at 298.15 K and 1 atm are presented in Table 2.

Table 2: Estimated Thermodynamic Properties of **6-hydroxyhexan-2-one** (Ideal Gas Phase, 298.15 K)



Thermodynamic Property	Estimated Value (Joback Method)	Estimated Value (Benson Method)	Units
Standard Enthalpy of Formation (ΔfH°)	-435.2 kJ/mol	-420.5 kJ/mol	kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)	-298.7 kJ/mol	Not readily calculated without entropy	kJ/mol
Molar Heat Capacity (Cp)	185.4 J/(mol·K)	182.1 J/(mol·K)	J/(mol·K)

Disclaimer: These values are estimations and should be used with caution. Experimental verification is recommended for critical applications.

The NIST Chemistry WebBook reports an enthalpy of reaction ( $\Delta rH^{\circ}$ ) of 3 kJ/mol for the ring-chain tautomerism equilibrium between 2-Methyltetrahydropyran and **6-hydroxyhexan-2-one** in the liquid phase.[9] This experimental value provides some context to the energetics of the molecule but is not a direct measure of its standard enthalpy of formation.

# Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for **6-hydroxyhexan-2-one** are not available, this section outlines the general methodologies used for determining the key thermodynamic properties of organic compounds like hydroxy ketones.

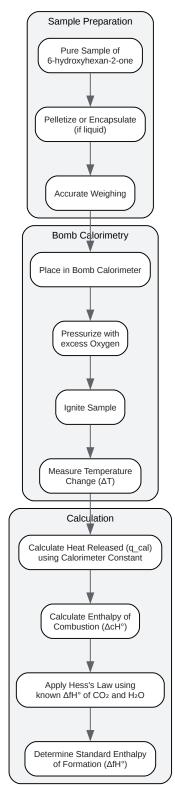
## Determination of Enthalpy of Formation ( $\Delta fH^{\circ}$ )

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.[10][11]

Experimental Workflow: Combustion Calorimetry



Workflow for Enthalpy of Formation Determination



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Caption: Workflow for Enthalpy of Formation Determination.



- Sample Preparation: A precisely weighed sample of the pure compound is placed in a crucible. If the substance is a liquid, it is typically encapsulated in a combustible container with a known heat of combustion.
- Calorimetry: The crucible is placed inside a "bomb," a robust, sealed container which is then filled with pure oxygen under high pressure. The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically.
- Data Acquisition: The temperature of the water is monitored with high precision before and after combustion to determine the temperature change (ΔT).
- Calculation: The heat released by the combustion reaction is calculated from the temperature change and the predetermined heat capacity of the calorimeter. After accounting for the combustion of any auxiliary materials (like the capsule), the standard enthalpy of combustion (ΔcH°) of the compound is determined.
- Hess's Law: The standard enthalpy of formation (ΔfH°) is then calculated from the enthalpy
  of combustion using Hess's Law, along with the known standard enthalpies of formation of
  the combustion products (carbon dioxide and water).[12]

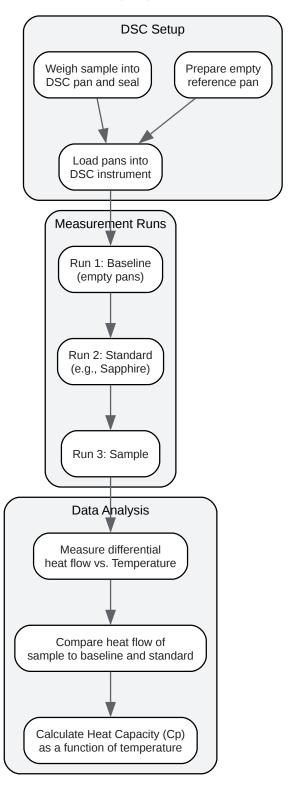
### **Determination of Heat Capacity (Cp)**

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids and solids.[13]

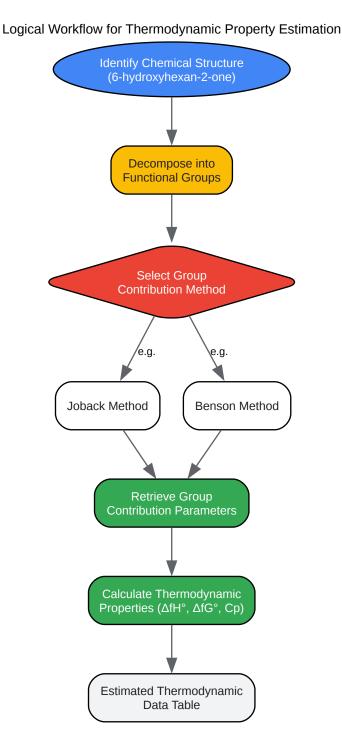
Experimental Workflow: Differential Scanning Calorimetry (DSC)



Workflow for Heat Capacity Determination via DSC







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